

# drug encapsulation in distearoylphosphatidylcholine liposomes

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 1,2-Distearoyllecithin

CAS No.: 816-93-3

Cat. No.: S1492416

[Get Quote](#)

## DSPC Liposomes: Application Notes for Drug Encapsulation

**1. Key Characteristics and Rationale for Use** DSPC is a synthetic, saturated phospholipid with two stearic acid chains (18:0). Its key properties make it suitable for robust drug delivery systems [1]:

- **High Phase Transition Temperature (T<sub>m</sub>):** Approximately 54°C, resulting in a rigid, tightly packed lipid bilayer at physiological temperatures (37°C). This rigidity enhances liposome stability in storage and in vivo, leading to lower permeability and sustained drug release profiles [1].
- **Enhanced Stability:** Liposomes with higher T<sub>m</sub> lipids like DSPC demonstrate superior stability during storage and increased resistance to stress conditions compared to lipids with lower T<sub>m</sub>, such as DPPC (41°C) [1] [2].
- **Biocompatibility and Safety:** DSPC is considered safe for various administration routes. Toxicological evaluations, including genotoxicity and reproductive toxicity studies, support its safety for use in pharmaceutical products [3].

**2. Comparative Lipid Properties** The table below summarizes key physicochemical properties of DSPC compared to other common phospholipids.

Phospholipid	Full Name	Chain Length	Phase Transition Temp. (T <sub>m</sub> )	Key Characteristics
DSPC	1,2-distearoyl- <i>sn</i> -glycero-3-phosphocholine	18:0	~54 °C [1]	High rigidity, excellent stability, slow drug release [1].
DPPC	1,2-dipalmitoyl- <i>sn</i> -glycero-3-phosphocholine	16:0	~41 °C [1]	More fluid than DSPC at 37°C; faster drug release [1].
DPPG	1,2-dipalmitoyl- <i>sn</i> -glycero-3-phospho-(1'-rac-glycerol)	16:0	~41 °C [4]	Anionic lipid; introduces negative surface charge to improve encapsulation efficiency for certain drugs (e.g., PARP inhibitors) [4].

**3. Characterization Data of DSPC Liposomes** Post-preparation characterization is critical. The following table summarizes typical data for DSPC-based formulations.

Parameter	Typical Value / Outcome	Method & Notes
Particle Size (Z-Average)	Can be optimized to ~100-130 nm [1] [2]. Size is crucial for the EPR effect in tumor targeting [5].	Dynamic Light Scattering (DLS). Achieved via extrusion or sonication.
Polydispersity Index (PDI)	< 0.3 is desirable, indicating a monodisperse population [1].	DLS. Lower PDI signifies a more homogeneous size distribution.
Zeta Potential	Near-neutral; can be modulated with charged additives. Anionic DPPG can achieve ~ -30 mV [4].	Laser Doppler Velocimetry. Surface charge affects stability and biodistribution.
Encapsulation Efficiency (EE%)	Varies by drug. Can be >40% for PARP inhibitors in DPPG formulations [4].	Measured by UV-Vis, HPLC, etc., after removing unencapsulated drug.

Parameter	Typical Value / Outcome	Method & Notes
<b>Sterilization Impact</b>	More resilient to autoclaving (121°C) than DPPC liposomes, showing less change in size and phospholipid content [1].	Filtration (0.2 µm) is less disruptive but can cause some lipid loss [1].

## Detailed Experimental Protocols

### Protocol 1: Preparation of DSPC Liposomes via Thin-Film Hydration

This is a standard method for preparing multilamellar vesicles (MLVs) that can be downsized to small unilamellar vesicles (SUVs) [4] [1].

#### Materials

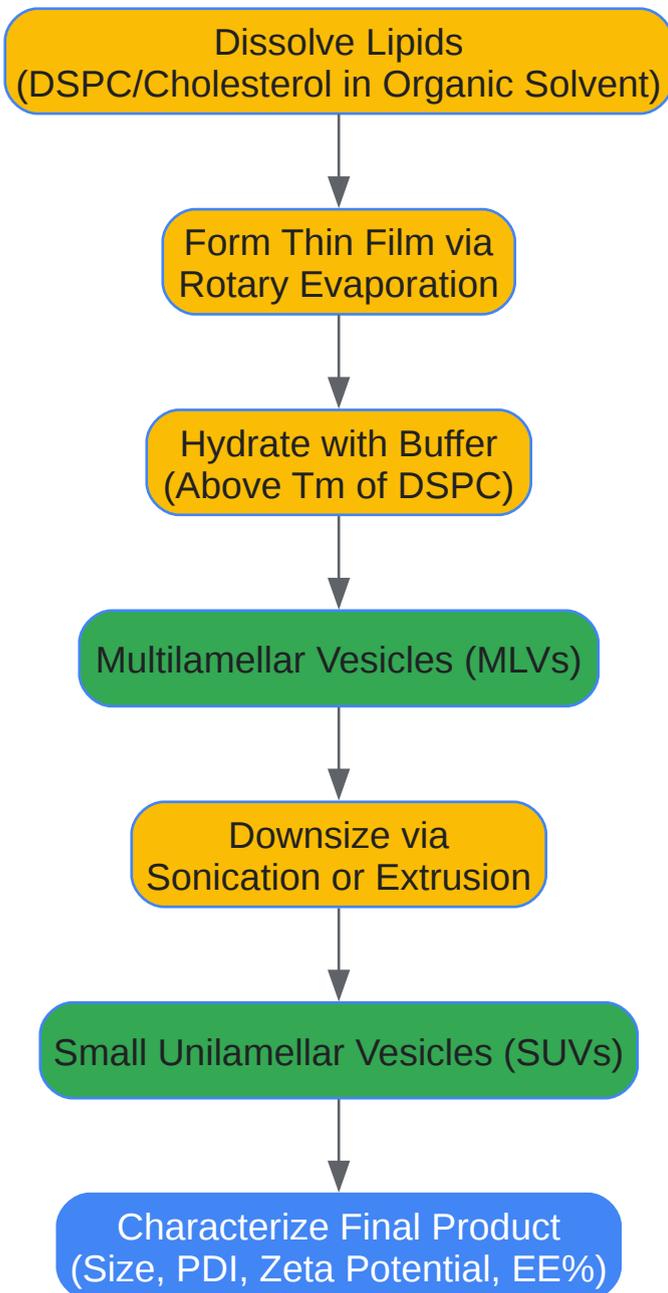
- DSPC (Avanti Polar Lipids)
- Cholesterol (e.g., for membrane stability)
- Optional: Charged lipid (e.g., DPPG for anionic liposomes) [4]
- Chloroform, Methanol (HPLC grade)
- Phosphate Buffered Saline (PBS, pH 7.4) or other hydration buffer
- Rotary evaporator
- Water bath sonicator or probe sonicator/extruder

#### Procedure

- **Dissolve Lipids:** Dissolve DSPC and other lipids in a chloroform/methanol mixture (e.g., 4:1 v/v) in a round-bottom flask [4].
- **Form Thin Film:** Remove organic solvents using a rotary evaporator under vacuum (e.g., 25-47°C, depending on lipid  $T_m$ ), forming a thin, uniform lipid film on the flask walls [4] [1]. Place the film in a vacuum desiccator overnight to remove residual solvent.
- **Hydrate Film:** Add the pre-heated hydration buffer (e.g., PBS, 60-65°C, above DSPC's  $T_m$ ) to the flask. Vigorously agitate using a rotary mixer or vortex to produce MLVs. Hydrate for 1-2 hours [4] [1].
- **Downsize Liposomes:**
  - *Sonication:* Subject the MLV suspension to bath or probe sonication (e.g., 15-25 cycles of 30s on/1min off) above the  $T_m$  to form SUVs [4].

- *Extrusion*: Alternatively, pass the MLVs through polycarbonate membranes of defined pore sizes (e.g., 100 nm) using a liposome extruder for more uniform sizing [1].
- **Purify and Analyze**: Remove unencapsulated drug via dialysis or size exclusion chromatography. Characterize the final liposome preparation for size, PDI, zeta potential, and encapsulation efficiency [4] [1].

The following diagram illustrates the workflow for this preparation method.



[Click to download full resolution via product page](#)

## Protocol 2: Sterilization of DSPC Liposomes

Sterilization is a critical step for parenteral formulations. The choice of method impacts liposome integrity [1].

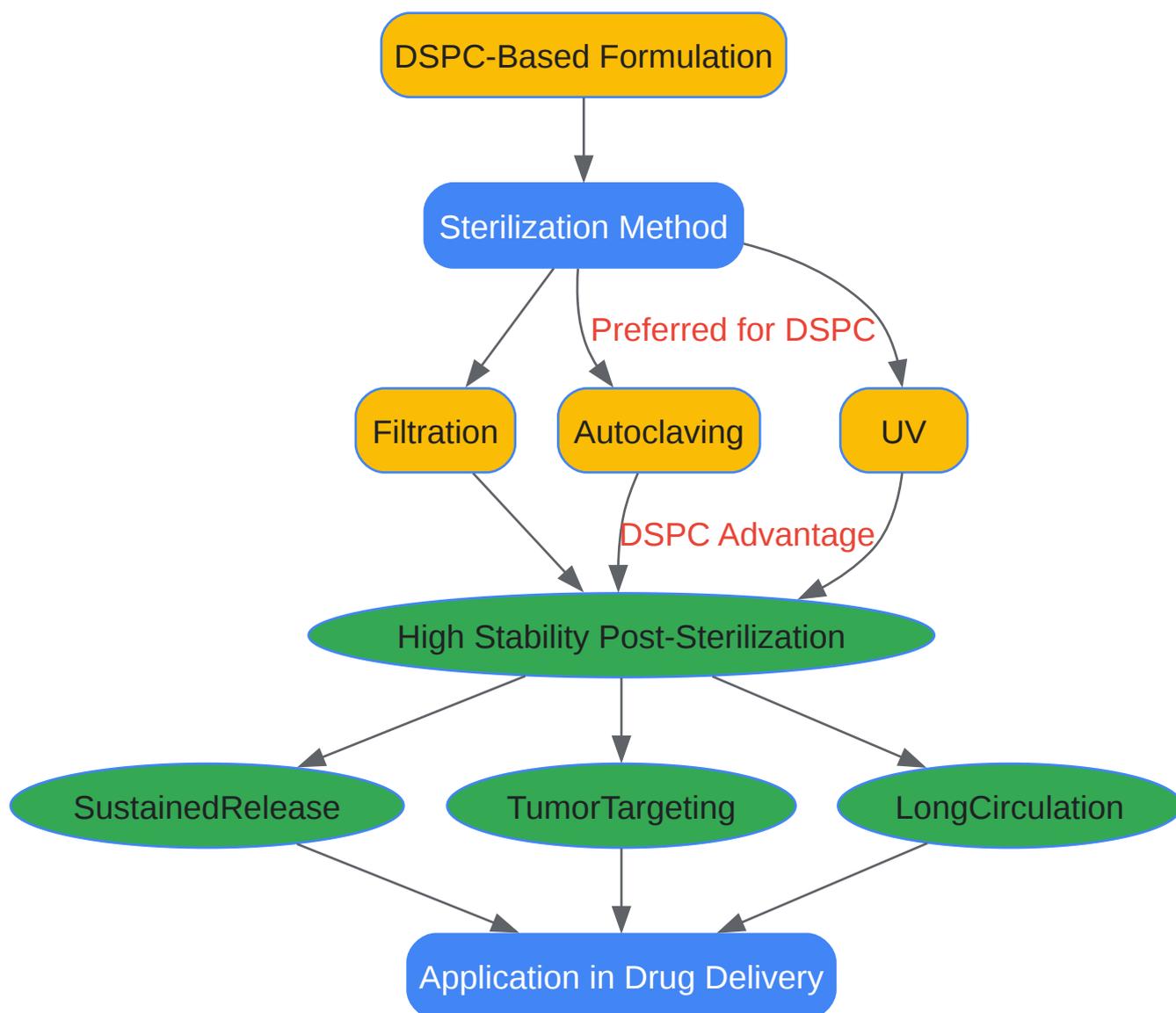
### Methods and Considerations

- **Filtration:**
  - **Procedure:** Pass liposome suspension through a 0.2 µm pore size sterile filter (e.g., PES membrane) using a syringe.
  - **Impact:** Causes minimal chemical alteration but can lead to a measurable reduction in phospholipid content due to adsorption and particle loss. DSPC's rigid membrane may offer slightly better retention compared to DPPC [1].
- **Autoclaving:**
  - **Procedure:** Treat samples at 121°C for 15 minutes in a HIRAYAMA or equivalent autoclave.
  - **Impact:** DSPC liposomes (T<sub>m</sub> ~54°C) show significantly higher stability and less change in physicochemical properties (size, phospholipid content) compared to DPPC liposomes under these conditions [1].
- **UV Radiation:**
  - **Procedure:** Expose liposomes in open containers to UV light at 254 nm for 15 minutes.
  - **Impact:** Can influence biological properties (e.g., cytotoxicity) but causes minimal chemical alteration. DSPC liposomes again demonstrate higher stability than DPPC [1].

**Recommendation:** Filtration is generally preferred for its lower impact, but the high thermal stability of DSPC also makes autoclaving a viable option. A post-sterilization assessment of critical quality attributes is mandatory [1].

## Workflow Visualization: From Formulation to Sterilization

The following diagram summarizes the key decision points in the development and sterilization of DSPC liposomes, highlighting their advantages.



[Click to download full resolution via product page](#)

## Discussion for Researchers

The high  $T_m$  and chemical stability of DSPC make it an excellent foundation for liposomes requiring long shelf-life and controlled drug release in vivo. Its rigidity is key to withstanding sterilization stresses, particularly autoclaving, better than shorter-chain lipids [1]. Furthermore, DSPC's utility is expanding beyond small molecules. Its incorporation at high proportions in liposomal lipid nanoparticles (LNP) for mRNA delivery creates a protective bilayer, enhancing mRNA encapsulation stability and enabling efficient transfection of extrahepatic tissues by prolonging circulation time [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Sterilization Effects on Liposomes with Varying Lipid Chains [pmc.ncbi.nlm.nih.gov]
2. Liposomal lipid nanoparticles for extrahepatic delivery of ... [nature.com]
3. Toxicological evaluation of DSPC (1,2-distearoyl-sn ... [jstage.jst.go.jp]
4. Formulations for the Strategic Delivery of PARP1 Inhibitors... Liposome [pmc.ncbi.nlm.nih.gov]
5. Advances in Liposomal Drug Delivery - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [drug encapsulation in distearoylphosphatidylcholine liposomes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1492416#drug-encapsulation-in-distearoylphosphatidylcholine-liposomes>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)